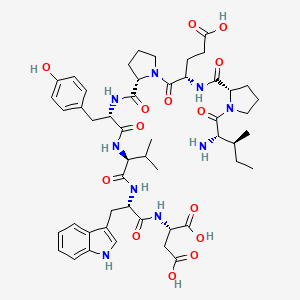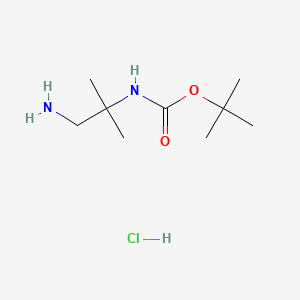
1,2-Dichloro-5-methoxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-5-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol . It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,2-Dichloro-5-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 5-methoxy-3-methylbenzene, where chlorine atoms are introduced into the benzene ring in the presence of a catalyst such as iron(III) chloride . The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene ring.
Industrial production methods may involve multi-step synthesis processes, including the protection of functional groups, selective chlorination, and subsequent deprotection steps to yield the final product .
Analyse Des Réactions Chimiques
1,2-Dichloro-5-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can convert the chlorine atoms to hydrogen atoms under specific conditions.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various substituted benzene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while sulfonation can produce sulfonic acid derivatives .
Applications De Recherche Scientifique
1,2-Dichloro-5-methoxy-3-methylbenzene is utilized in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used as a probe to investigate the interactions of chlorinated aromatic compounds with biological systems.
Medicine: Research into the pharmacological properties of chlorinated benzene derivatives includes exploring their potential as therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-5-methoxy-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and methoxy group influence the electron density on the benzene ring, making it more reactive towards electrophiles . The compound can form intermediates such as benzenonium ions, which undergo further reactions to yield substituted products .
Comparaison Avec Des Composés Similaires
1,2-Dichloro-5-methoxy-3-methylbenzene can be compared with other similar compounds, such as:
1,3-Dichloro-5-methylbenzene: This compound lacks the methoxy group, which affects its reactivity and applications.
1,2-Dichloro-4-methoxybenzene: The position of the methoxy group differs, leading to variations in chemical behavior and reactivity.
1,2-Dichloro-3-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial purposes.
Propriétés
IUPAC Name |
1,2-dichloro-5-methoxy-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNDZXZRTDXDFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696770 |
Source


|
| Record name | 1,2-Dichloro-5-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112369-07-0 |
Source


|
| Record name | 1,2-Dichloro-5-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
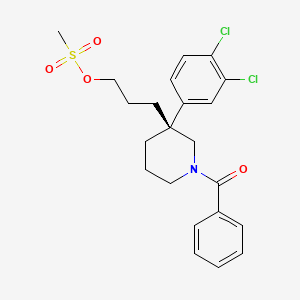

![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)
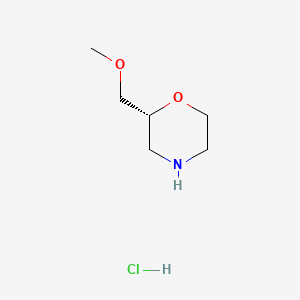
![6-Azatricyclo[5.3.1.03,11]undecane](/img/structure/B599701.png)
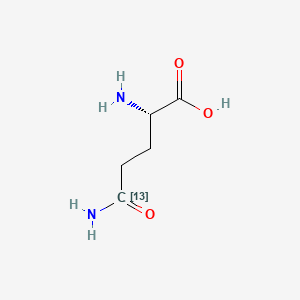
![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)
![1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl-](/img/structure/B599705.png)

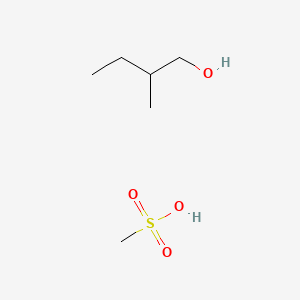
![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)

